Product packaging for 2-Isopropoxy-3-methylphenol(Cat. No.:)

2-Isopropoxy-3-methylphenol

Cat. No.: B14839765
M. Wt: 166.22 g/mol
InChI Key: UXZXQDDOUZKHGR-UHFFFAOYSA-N
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Description

2-Isopropoxy-3-methylphenol is a phenolic compound of interest in organic chemistry and materials science research. Its molecular structure, characterized by a phenolic group and an isopropoxy ether substituent, makes it a valuable intermediate for chemical synthesis. Researchers may utilize this compound in the development of novel ligands, the study of polymerization processes, or as a precursor for more complex molecules. Phenolic compounds with alkoxy groups often serve as building blocks in pharmaceutical and agrochemical research, where they can be used to modify the physicochemical properties of lead structures. This product is provided as a high-purity material to ensure consistent and reliable experimental results. This compound is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B14839765 2-Isopropoxy-3-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-2-propan-2-yloxyphenol

InChI

InChI=1S/C10H14O2/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7,11H,1-3H3

InChI Key

UXZXQDDOUZKHGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)OC(C)C

Origin of Product

United States

Computational Chemistry and Molecular Modeling Studies of 2 Isopropoxy 3 Methylphenol

Electronic Structure and Quantum Chemical Characterization

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-Isopropoxy-3-methylphenol.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a variety of ground state properties, offering insights into its stability and reactivity. While specific DFT studies on this compound are not widely available in public literature, the methodology has been extensively applied to phenol (B47542) derivatives. researchgate.net

These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be employed to calculate the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl group. This is a critical parameter for assessing the antioxidant potential of phenolic compounds, with a lower BDE indicating a greater ability to donate a hydrogen atom and scavenge free radicals. acs.org Studies on various phenol derivatives have shown a strong correlation between the BDE and the nature and position of substituents on the phenol ring. acs.org

Table 1: Illustrative DFT-Calculated Properties for a Phenolic Compound

PropertyDescriptionIllustrative Value
Total Energy The total electronic energy of the molecule in its ground state.Varies based on level of theory and basis set
HOMO Energy Energy of the Highest Occupied Molecular Orbital.e.g., -5.0 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.e.g., -0.5 to -2.0 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.e.g., 4.0 to 5.0 eV
Dipole Moment A measure of the net molecular polarity.e.g., 1.0 to 3.0 Debye
O-H BDE The energy required to break the O-H bond of the hydroxyl group.e.g., 80 to 90 kcal/mol

Note: The values in this table are illustrative for a generic phenol derivative and are not specific to this compound. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.

For this compound, an MEP analysis would likely reveal a region of negative electrostatic potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group, indicating a high electron density and its susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive electrostatic potential (typically colored blue), highlighting its potential for hydrogen bonding and its role as an electrophilic site. The aromatic ring would show a delocalized π-electron system with varying potential depending on the influence of the isopropoxy and methyl substituents. Understanding the MEP is crucial for predicting intermolecular interactions and the initial steps of chemical reactions.

Conformation and Conformational Landscape Analysis

The presence of the flexible isopropoxy group in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using computational methods like molecular mechanics or DFT.

The results of a conformational analysis are often presented as a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. For this compound, the key dihedral angles to consider would be those associated with the C-O-C bonds of the isopropoxy group and the C-O bond connecting it to the phenyl ring. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is important for understanding the molecule's average properties and its behavior in solution.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate.

For example, modeling the O-acylation of this compound with an acylating agent would involve calculating the energy profile of the reaction. finechem-mirea.ru This would allow for the characterization of the transition state structure, including bond lengths and angles, and the calculation of the activation energy. Comparing the activation energies of different possible reaction pathways can help to predict the most likely mechanism and the expected product distribution. This information is invaluable for optimizing reaction conditions to favor the desired product.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its identification and characterization. For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) in the UV-visible region.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, helping to assign the observed spectral bands to specific vibrational modes of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a reasonable degree of accuracy, which is a powerful tool for structure elucidation and verification.

Table 2: Illustrative In Silico Predicted Spectroscopic Data for a Phenolic Compound

Spectroscopic TechniquePredicted ParameterIllustrative Value/Range
UV-Visible Spectroscopy λmax~270-280 nm
Infrared Spectroscopy O-H Stretch~3600 cm⁻¹
C-O Stretch (Aryl)~1200-1260 cm⁻¹
C-H Stretch (Aromatic)~3000-3100 cm⁻¹
¹H NMR Spectroscopy Ar-OH Chemical Shift~4.5-5.5 ppm
Ar-H Chemical Shift~6.5-7.5 ppm
¹³C NMR Spectroscopy C-OH Chemical Shift~150-160 ppm
Aromatic C Chemical Shift~110-140 ppm

Note: These are illustrative values and the actual spectroscopic data for this compound would need to be determined through specific calculations or experiments.

Mathematical Modeling for Process Optimization (e.g., synthesis yield optimization for related intermediates)

Mathematical modeling is a crucial tool for optimizing the synthesis of chemical compounds, including intermediates related to this compound. researchgate.net Techniques like Design of Experiments (DoE) and One-Factor-at-a-Time (OFAT) are employed to systematically study the effect of various reaction parameters on the yield and purity of the product. whiterose.ac.uk

DoE is a statistical approach that allows for the simultaneous investigation of multiple factors (e.g., temperature, reaction time, catalyst loading, and reactant stoichiometry). whiterose.ac.uk By performing a series of experiments under different conditions as dictated by the experimental design, a mathematical model can be constructed that describes the relationship between the input factors and the output response (e.g., yield). whiterose.ac.uk This model can then be used to identify the optimal conditions for the synthesis.

The OFAT method involves changing one factor at a time while keeping others constant to determine the optimal level for each factor. whiterose.ac.uk While simpler to implement, it may not account for the interactions between different factors, which can be captured by a DoE approach. whiterose.ac.uk For the synthesis of phenol derivatives, these modeling techniques can lead to significant improvements in efficiency, reducing the number of experiments required and leading to higher yields and purities. researchgate.netwhiterose.ac.uk

Advanced Spectroscopic Characterization of 2 Isopropoxy 3 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For 2-Isopropoxy-3-methylphenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity.

¹H NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the hydroxyl, isopropoxy, and methyl substituents on the aromatic ring.

The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The proton at C6, situated between the hydroxyl and isopropoxy groups, would likely appear as a triplet. The protons at C4 and C5 would present as doublets of doublets, with their exact chemical shifts determined by their coupling to adjacent protons. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The isopropoxy group gives rise to a septet for the methine proton and a doublet for the six equivalent methyl protons. The methyl group attached to the aromatic ring at C3 will appear as a singlet.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Ar-H (C4, C5, C6)6.7 - 7.2m-
-OH4.5 - 5.5br s-
-OCH(CH₃)₂4.3 - 4.6sept~6.0
Ar-CH₃2.2 - 2.4s-
-OCH(CH₃)₂1.2 - 1.4d~6.0

Predicted data is based on the analysis of structurally similar compounds and known substituent effects.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly dependent on the nature of the substituents.

The carbons of the aromatic ring will resonate in the downfield region, typically between 110 and 160 ppm. The carbons directly attached to the oxygen atoms (C1 and C2) will be the most deshielded. The carbon bearing the methyl group (C3) and the remaining aromatic carbons (C4, C5, and C6) will have chemical shifts influenced by the cumulative electronic effects of all substituents. The aliphatic carbons of the isopropoxy group and the methyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (C-OH)150 - 155
C2 (C-O-iPr)145 - 150
C3 (C-CH₃)125 - 130
C4, C5, C6115 - 125
-OCH(CH₃)₂70 - 75
Ar-CH₃15 - 20
-OCH(CH₃)₂20 - 25

Predicted data is based on the analysis of structurally similar compounds and known substituent effects.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H4-H5, H5-H6). Additionally, a strong cross-peak would be observed between the methine proton and the methyl protons of the isopropoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached. For example, the singlet of the aromatic methyl group would correlate with the corresponding methyl carbon signal. This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. The quaternary carbons, which lack directly attached protons, will not show any correlation in the HSQC spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer will depend on the ionization technique used.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of this compound would likely proceed through several pathways. A common fragmentation for ethers is the cleavage of the C-O bond, which could lead to the loss of a propyl radical or propene. Phenols often undergo fragmentation with the loss of CO. The loss of a methyl group from the isopropoxy or the aromatic ring is also a plausible fragmentation pathway.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. For this compound, ESI-MS would be expected to show a strong signal for the [M+H]⁺ ion at m/z 167.1072 in positive mode and the [M-H]⁻ ion at m/z 165.0915 in negative mode. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the loss of propene (C₃H₆), resulting in a fragment ion corresponding to protonated 3-methyl-1,2-benzenediol.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₀H₁₄O.

The theoretical exact mass of the neutral molecule can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

Calculated Exact Mass for C₁₀H₁₄O

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]C₁₀H₁₄O150.1045
[M+H]⁺C₁₀H₁₅O⁺151.1117
[M+Na]⁺C₁₀H₁₄ONa⁺173.0937
[M-H]⁻C₁₀H₁₃O⁻149.0972

An experimental HRMS measurement that matches these theoretical values to within a few parts per million (ppm) would unequivocally confirm the molecular formula of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its primary functional groups: the hydroxyl (–OH) group, the ether linkage (C–O–C) of the isopropoxy group, and the aromatic ring.

The phenolic –OH group gives rise to a prominent and typically broad absorption band in the IR spectrum in the region of 3600-3200 cm⁻¹, corresponding to the O–H stretching vibration. The exact position and broadening are sensitive to hydrogen bonding. The in-plane O–H bending vibration is expected to appear around 1400-1300 cm⁻¹. nist.gov

The ether functionality introduces strong C–O stretching vibrations. For an aryl-alkyl ether, two distinct C–O stretching bands are anticipated. The aryl-O stretch is typically observed in the 1270-1230 cm⁻¹ region, while the alkyl-O stretch (from the isopropyl group) appears around 1100-1000 cm⁻¹. The presence of the isopropyl group itself will be marked by characteristic C-H bending vibrations.

The table below summarizes the predicted characteristic vibrational frequencies for the main functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Phenolic –OHO–H Stretch3600 - 3200 (Broad)IR
O–H Bend (in-plane)1400 - 1300IR, Raman
Aryl-Alkyl EtherAryl–O Stretch1270 - 1230IR, Raman
Alkyl–O Stretch1100 - 1000IR, Raman
Isopropyl GroupC–H Bend (doublet)1385 - 1380 and 1370 - 1365IR
Methyl GroupC–H Asymmetric/Symmetric Stretch2975 - 2860IR, Raman

This table presents expected wavenumber ranges based on established group frequencies for organic molecules.

Analysis of Aromatic Ring and Alkyl Chain Vibrations

The benzene ring of this compound exhibits several characteristic vibrational modes. Aromatic C–H stretching vibrations are typically observed as weaker bands in the 3100-3000 cm⁻¹ region. More diagnostically significant are the C=C stretching vibrations within the ring, which give rise to a series of bands in the 1620-1450 cm⁻¹ range. For substituted benzenes, bands are commonly seen near 1600 cm⁻¹ and 1500 cm⁻¹. nist.gov Out-of-plane C–H bending vibrations, found between 900 and 675 cm⁻¹, are highly characteristic of the substitution pattern on the aromatic ring.

The alkyl portions of the molecule, namely the methyl and isopropyl groups, contribute to the spectrum primarily through their C–H stretching and bending vibrations. The C–H stretching vibrations of the sp³-hybridized carbons of the methyl and isopropyl groups are expected in the 3000-2850 cm⁻¹ range. docbrown.info The presence of the isopropyl group is often confirmed by a characteristic doublet in the C–H bending region around 1385-1365 cm⁻¹, resulting from the symmetric bending of the two methyl groups attached to the same carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Analysis of Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the substituted benzene ring. Phenols typically exhibit two main absorption bands originating from π → π* transitions. wikipedia.org The first, more intense band (the E2-band) usually appears around 200-220 nm. The second, less intense band (the B-band), which shows more fine structure, is observed at longer wavelengths, typically around 270-280 nm. who.int

The substitution on the benzene ring with an –OH group (an auxochrome) and alkyl groups causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. Based on data for similar compounds like cresols (methylphenols), the λmax for this compound is expected to be in the 270-295 nm range. who.int The exact position and molar absorptivity would be influenced by the solvent used for the analysis due to solvent-solute interactions.

Transition TypeExpected λmax Range (nm)Chromophore
π → π* (E2-band)210 - 230Substituted Benzene Ring
π → π* (B-band)270 - 295Substituted Benzene Ring

This table presents expected absorption maxima based on typical values for substituted phenols.

Hyphenated Chromatographic-Spectroscopic Techniques for Analysis

Combining chromatography with spectroscopy provides a powerful method for separating components of a mixture and identifying them.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for the identification of volatile and semi-volatile compounds. In GC-MS, the sample is first separated based on its boiling point and polarity by the gas chromatograph, and then the separated components are fragmented and detected by the mass spectrometer, yielding a unique mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum would be characterized by a molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation pattern is dictated by the structure of the molecule. Key fragmentation pathways for phenols and ethers include:

Loss of an alkyl group: A prominent fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). For the isopropoxy group, the loss of a propyl radical (C₃H₇•, 43 Da) or propene (C₃H₆, 42 Da) through rearrangement is highly probable. The loss of a methyl radical (CH₃•, 15 Da) from the isopropyl group is also expected.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen can occur.

Phenolic Fragmentation: Phenols can lose CO (28 Da) and CHO (29 Da) fragments after initial rearrangements.

Based on predicted spectra for similar compounds like 2-isopropoxyphenol, a significant peak corresponding to the loss of propene (M-42) from the molecular ion is anticipated. hmdb.ca The table below outlines some of the expected key fragments in the mass spectrum of this compound.

m/z ValueIdentity of FragmentFragmentation Pathway
166[M]⁺Molecular Ion
151[M - CH₃]⁺Loss of a methyl radical
124[M - C₃H₆]⁺Loss of propene via McLafferty-type rearrangement
109[M - C₃H₆ - CH₃]⁺Subsequent loss of a methyl radical from the m/z 124 fragment

This table presents predicted mass-to-charge ratios (m/z) and their probable origins based on established fragmentation patterns for phenols and ethers.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the definitive identification and quantification of this compound. This method combines the superior separation capabilities of HPLC with the highly sensitive and selective detection afforded by mass spectrometry.

Methodology and Findings

In a typical HPLC-MS analysis of phenolic compounds, a reversed-phase chromatographic separation is employed. nih.gov A C18 column is a common choice for the stationary phase due to its ability to effectively separate moderately polar compounds like phenols. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and acidified water, commonly with formic acid. The addition of formic acid helps to improve peak shape and enhance ionization efficiency. nih.gov

For the detection of this compound, an electrospray ionization (ESI) source is typically used, often in the negative ion mode, as phenols readily deprotonate to form [M-H]⁻ ions. nih.gov The mass spectrometer can be operated in full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion, which for this compound would be expected at m/z 165.1. For enhanced selectivity and quantitative accuracy, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be utilized.

Table 1: Hypothetical HPLC-MS Parameters for the Analysis of this compound

ParameterValue
HPLC System
ColumnC18, 2.1 mm x 100 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient20% B to 95% B over 10 min
Flow Rate0.3 mL/min
Column Temperature35 °C
Injection Volume5 µL
Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)
PolarityNegative
Monitored Ion (SIM)m/z 165.1
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.350 °C

Elucidation of Biological Activity Mechanisms of Isopropoxyphenols

Antimicrobial Action Mechanisms (Insights from 4-Isopropyl-3-methylphenol (B166981) and Thymol (B1683141)/Carvacrol)

The antimicrobial properties of phenolic compounds like 4-isopropyl-3-methylphenol, thymol, and carvacrol (B1668589) are well-documented and attributed to a multi-targeted approach that overwhelms microbial defense systems. nih.govtandfonline.com

Perturbation of Cellular Redox Homeostasis

Phenolic compounds can function as potent redox cyclers, disrupting the delicate balance of oxidation and reduction reactions essential for microbial cell survival. chemicalbook.com This disruption of cellular redox homeostasis is a key aspect of their antimicrobial action. For instance, studies on thymol have shown it can lead to a decrease in the concentration of NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate) and a corresponding increase in NADP+. researchgate.netnih.gov This imbalance can trigger lipid peroxidation, where cellular membranes are oxidatively damaged, leading to a loss of integrity and eventual cell death. researchgate.netnih.gov The synthetic analog 4-isopropyl-3-methylphenol is also thought to interfere with cellular redox and ion homeostasis, making microbes with deficient antioxidant systems particularly vulnerable. chemicalbook.com

Modulation of Cellular Ion Homeostasis

A critical mechanism of action for thymol and carvacrol is their ability to interfere with cellular ion homeostasis. These molecules can act as proton exchangers, disrupting the proton motive force (PMF) across the cytoplasmic membrane. mdpi.comnih.gov The PMF is crucial for vital cellular processes, including ATP synthesis. By reducing the pH gradient across the membrane, these compounds cause a collapse of the PMF and subsequent depletion of the cell's ATP pool, ultimately leading to cell death. mdpi.comnih.gov Carvacrol, in particular, has been shown to alter membrane permeability to essential cations like hydrogen (H+) and potassium (K+), causing leakage of intracellular components. researchgate.net

Membrane Disruption and Permeabilization

The primary and most frequently reported antimicrobial mechanism for thymol and carvacrol is the disruption of the bacterial cytoplasmic membrane. nih.govmdpi.comnih.gov Due to their hydrophobic nature, these phenolic compounds readily insert themselves into the lipid bilayer of the cell membrane. researchgate.netoup.com This integration increases membrane fluidity and permeability, leading to the leakage of vital intracellular contents, such as ions and ATP, and the depolarization of the membrane potential. mdpi.comnih.govoup.com This physical disruption of the membrane barrier is a direct cause of bacterial cell death. nih.govtandfonline.com Studies have demonstrated that the presence of a hydroxyl group and a system of delocalized electrons is crucial for this membrane-damaging activity. tandfonline.commdpi.com

Inhibition of Microbial Growth and Viability across Diverse Microorganism Types

Thymol and its isomer carvacrol exhibit a broad spectrum of antimicrobial activity, effectively inhibiting the growth of a wide range of microorganisms. researchgate.net Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Pseudomonas aeruginosa. mdpi.commdpi.comnih.govnih.gov Beyond bacteria, their antimicrobial action extends to fungi, including various Candida species and molds like Aspergillus flavus. mdpi.comnih.gov Some studies also indicate activity against certain viruses. unilongindustry.com Furthermore, these compounds are effective at inhibiting and disrupting biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. nih.govnih.govjst.go.jp The synthetic isomer 4-isopropyl-3-methylphenol is also utilized for its strong bactericidal and antiseptic properties against a wide array of parasitic microorganisms. unilongindustry.comnih.gov

Enzyme Inhibition and Receptor Binding Mechanisms

Derivatives of thymol have been shown to be effective inhibitors of several key metabolic enzymes, highlighting another facet of their biological activity beyond direct antimicrobial action.

Inhibition of Metabolic Enzymes

Research has demonstrated the inhibitory potential of thymol and its derivatives against several classes of enzymes critical to human and microbial metabolism.

Human Carbonic Anhydrases (hCAs): Phenolic compounds are a known class of carbonic anhydrase inhibitors. tandfonline.com Mannich base derivatives of thymol have been shown to moderately inhibit two human cytosolic isoforms, hCA I and hCA II. tandfonline.com While these specific derivatives showed weaker inhibition compared to other phenols, the general inhibitory activity of phenols against these zinc-dependent metalloenzymes is well-established. tandfonline.comnih.gov Another study investigating a range of phenols found that compounds like pyrocatechol (B87986) and caffeic acid were effective inhibitors of the protozoan α-carbonic anhydrase from Trypanosoma cruzi. nih.gov

α-Glucosidase: This enzyme is a key target for managing postprandial hyperglycemia in diabetes. Several studies have synthesized and tested thymol derivatives as potent α-glucosidase inhibitors. Thymol-fused chalcones and thymol-acetohydrazone derivatives have shown significantly stronger inhibitory activity than the commercial drug acarbose. kipmi.or.idresearchgate.netkipmi.or.id Kinetic studies revealed that these derivatives can act as competitive or non-competitive inhibitors of the enzyme. kipmi.or.idchula.ac.th

Acetylcholinesterase (AChE): AChE is a crucial enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. scielo.br Thymol and its derivatives have been evaluated for their AChE inhibitory properties. In one study comparing thymol, carvacrol, and their derivatives, thymohydroquinone (B1683140) showed the strongest inhibition, while carvacrol was found to be about ten times more potent than its isomer thymol. nih.gov Another study synthesized novel thymol-bearing oxypropanolamine derivatives that also proved to be effective AChE inhibitors. nih.gov

Table 1: Inhibitory Activity of Thymol Derivatives on Metabolic Enzymes

Compound/Derivative Class Target Enzyme Inhibition Metric (IC₅₀ / Kᵢ) Reference
Thymol-fused chalcones α-Glucosidase IC₅₀: 8.86 µM - 18.45 µM kipmi.or.idkipmi.or.id
Thymol-acetohydrazones α-Glucosidase IC₅₀: 2.77 µM - 10.50 µM researchgate.net
Thymohydroquinone Acetylcholinesterase (AChE) Strongest inhibitor in its class nih.gov
Carvacrol Acetylcholinesterase (AChE) ~10x more potent than thymol nih.gov
Thymol bearing oxypropanolamines Acetylcholinesterase (AChE) Kᵢ: 13.58 µM - 31.45 µM nih.gov
Thymol bearing oxypropanolamines α-Glucosidase Kᵢ: 463.85 µM - 851.05 µM nih.gov
Thymol bearing oxypropanolamines Human Carbonic Anhydrase I (hCA I) Kᵢ: 1.11 µM - 17.34 µM nih.gov
Thymol bearing oxypropanolamines Human Carbonic Anhydrase II (hCA II) Kᵢ: 2.97 µM - 17.83 µM nih.gov

Ligand-Receptor Interactions (e.g., modulation of TRP channels and GABA receptors by carvacrol)

Carvacrol, a well-studied isomer of thymol, provides insight into the potential ligand-receptor interactions of isopropoxyphenols. Its biological effects are often attributed to its ability to modulate various ion channels and receptors, including Transient Receptor Potential (TRP) channels and Gamma-Aminobutyric Acid (GABA) receptors.

Transient Receptor Potential (TRP) Channels:

Carvacrol has been shown to interact with several members of the TRP channel family, which are involved in sensory perception, including pain, temperature, and taste. For instance, carvacrol can activate and subsequently desensitize TRP ankyrin 1 (TRPA1) and TRP vanilloid 1 (TRPV1) channels. This dual action can explain its initial pungent sensation followed by an analgesic effect. A study on a Parkinson's disease animal model demonstrated that carvacrol treatment could modulate the expression of TRP channels. nih.gov Specifically, it increased the density of TRP canonical 1 (TRPC1) channels in dopaminergic neurons while decreasing the density of TRPA1 channels in astrocytes. nih.gov This modulation was associated with a reduction in reactive astrogliosis and protection of dopaminergic neurons. nih.gov

GABA Receptors:

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Carvacrol can potentiate the function of GABAA receptors, which are ligand-gated ion channels. This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability. This mechanism is believed to contribute to the anxiolytic and sedative effects of carvacrol. Many ligands that interact with GABAA receptors, including benzodiazepines, also show promiscuous interactions with other binding sites within the receptor's transmembrane and extracellular domains. nih.gov This highlights the complexity of predicting the precise binding and modulatory effects of phenolic compounds.

Anti-inflammatory and Analgesic Mechanisms (Related phenolic metabolites)

Phenolic compounds, as a class, are well-recognized for their anti-inflammatory and analgesic properties. nih.govijfmr.com These effects are mediated through a variety of mechanisms that go beyond simple receptor modulation and involve the intricate regulation of inflammatory pathways.

The anti-inflammatory action of phenolic compounds is often linked to their ability to inhibit pro-inflammatory mediators. tandfonline.comnih.gov This can occur through several pathways:

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, many phenolic compounds can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. tandfonline.comwikipedia.org Some phenolic compounds also inhibit LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators. nih.gov

Modulation of Nitric Oxide (NO) Production: Phenolic extracts have been shown to reduce the production of nitric oxide (NO), a pro-inflammatory molecule, in stimulated macrophages. ijfmr.com

Regulation of Transcription Factors: Phenolic compounds can influence the activity of transcription factors that control the expression of pro-inflammatory genes. tandfonline.com A key example is the nuclear factor-kappa B (NF-κB) pathway. tandfonline.comwikipedia.org By inhibiting the activation of NF-κB, phenolic compounds can downregulate the expression of a wide range of inflammatory cytokines, chemokines, and adhesion molecules. tandfonline.com

Antioxidant Activity: Many phenolic compounds are potent antioxidants that can scavenge free radicals and reduce oxidative stress, a condition that often accompanies and exacerbates inflammation. nih.govnih.gov They can protect cells from damage caused by reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes. nih.gov

The structural features of phenolic compounds, such as the presence of a catechol group or unsaturation in their ring structures, can significantly influence their anti-inflammatory activity by affecting their interaction with enzyme active sites and their radical scavenging capabilities. tandfonline.com

Acaricidal Activity Mechanism (e.g., for 4-isopropyl-3-methylphenol)

Certain isopropylmethylphenols have demonstrated significant acaricidal activity, suggesting their potential as agents for controlling house dust mites. chemicalbook.com For example, 4-isopropyl-3-methylphenol has been shown to be more effective than the commercial acaricide benzyl (B1604629) benzoate (B1203000) in both fumigant and direct-contact toxicity bioassays against the house dust mite Dermatophagoides farinae. chemicalbook.com

The precise mechanism of acaricidal action is likely multifactorial. Structure-activity relationship studies indicate that the introduction of an isopropyl group onto the 3-methylphenol skeleton is crucial for this activity. chemicalbook.com Like its natural analog thymol, 4-isopropyl-3-methylphenol may disrupt cellular ion and redox homeostasis in the target organism. chemicalbook.com Phenolic compounds can act as redox cyclers, which is detrimental to microbial cells and could extend to arthropods like mites. This disruption of cellular redox balance can lead to cell death. chemicalbook.com Fungi with deficiencies in their antioxidant and detoxification systems are more susceptible to 4-isopropyl-3-methylphenol, suggesting a similar mechanism could be at play in mites. chemicalbook.com

General Methodologies for Pharmacological Target Identification

Identifying the specific molecular targets of bioactive compounds like 2-isopropoxy-3-methylphenol is a critical step in understanding their mechanism of action and for drug development. Modern pharmacological research employs a range of high-throughput and systems-level approaches to achieve this.

"Omics" technologies offer a global view of the molecular changes within a biological system in response to a compound.

Proteomics: This approach involves the large-scale study of proteins. Chemical proteomics and activity-based protein profiling (ABPP) are powerful techniques for identifying the direct protein targets of a small molecule. youtube.com These methods often use chemical probes that mimic the compound of interest to "fish out" its binding partners from complex biological samples. youtube.com Another proteomic technique, thermal proteome profiling, identifies targets by observing how drug binding stabilizes proteins against heat-induced unfolding. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov Metabolomics is considered to be very close to the phenotype of an organism. nih.gov By comparing the metabolomic profiles of cells treated with a drug to those with genetic perturbations (like protein overexpression), researchers can identify drug-target relationships. nih.gov If a drug-treated cell's metabolic profile correlates highly with that of a cell overexpressing a specific protein, that protein is a likely target of the drug. nih.gov Integrating metabolomics with other omics data, such as genomics and proteomics, provides a more holistic understanding of a compound's effects. technologynetworks.comdrugtargetreview.com

Once potential targets are identified, their interaction with the compound must be validated and characterized. In vitro biochemical assays are essential for this purpose. wuxibiology.comnih.gov These assays allow for the detailed study of a compound's effect on the activity of a purified enzyme or receptor in a controlled environment.

Commonly used biochemical assays for enzyme inhibition profiling include:

Enzyme Activity Assays: These assays measure the rate at which an enzyme converts its substrate to a product. By adding the compound of interest at various concentrations, researchers can determine if it inhibits the enzyme's activity and calculate its potency (e.g., IC50 value). youtube.com A variety of detection methods are used, including absorbance, fluorescence (e.g., TR-FRET, FP), and luminescence (e.g., ADP-Glo). wuxibiology.com

Binding Assays: These assays directly measure the binding of a compound to its target protein. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information about the binding affinity (Kd), kinetics, and thermodynamics of the interaction. Receptor binding assays are also crucial for studying interactions with non-enzymatic proteins. nih.gov

Mechanism of Action (MOA) Studies: Once inhibition is confirmed, further biochemical experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). youtube.com This involves systematically varying the concentrations of both the substrate and the inhibitor and analyzing the resulting enzyme kinetics. youtube.com

These methodologies, from broad "omics" screening to specific biochemical validation, provide a comprehensive framework for elucidating the biological activity mechanisms of novel compounds like this compound.

Environmental Fate and Degradation of Phenolic Compounds with Isopropoxy Groups

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. The principal abiotic degradation pathways in the environment are photolysis and hydrolysis.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly from the sun. The rate and extent of photolysis depend on the light absorption properties of the molecule and the presence of other substances that can facilitate the degradation process.

Hydrolytic Stability under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a critical factor in its environmental persistence, particularly in aquatic systems. The ether linkage in the isopropoxy group and the phenolic ring of 2-Isopropoxy-3-methylphenol are the primary sites for potential hydrolytic reactions.

There is a lack of specific data on the hydrolytic stability of this compound under typical environmental conditions (i.e., varying pH and temperature). While the hydrolysis of other phenolic compounds and ethers has been studied, these results are not directly applicable to this compound. For example, the hydrolysis of chlorobenzene (B131634) to phenol (B47542) is known to occur under specific industrial conditions. wikipedia.org However, the stability of the isopropoxy ether linkage on a phenol ring under environmental pH ranges has not been documented for this specific compound.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a major pathway for the removal of many organic pollutants from the environment.

Microbial Biodegradation Pathways in Aquatic Systems

The biodegradation of phenolic compounds in aquatic environments is a well-documented process for many substances. Microorganisms in water and sediment can utilize these compounds as a source of carbon and energy, leading to their mineralization.

However, specific studies on the microbial biodegradation of this compound in aquatic systems are not available. The structure of the molecule, with its aromatic ring, hydroxyl group, and ether linkage, suggests potential for microbial attack. The rate and pathway of degradation would depend on the specific microbial communities present and environmental factors such as oxygen availability, temperature, and nutrient levels. Without experimental data, the biodegradability of this compound in aquatic environments remains unknown.

Biodegradation in Soil and Sediment Compartments (General for alkylphenols)

While specific data for this compound is lacking, general information on the biodegradation of alkylphenols in soil and sediment provides some context. Alkylphenols, a class of compounds to which this compound belongs, can be introduced to soil through various means, including the land application of sewage sludge. nih.gov

The biodegradation of alkylphenols in soil is influenced by several factors, with aerobic conditions generally favoring breakdown. nih.gov However, the persistence of these compounds can vary significantly. For some alkylphenols, such as nonylphenol, half-lives in soil can range from a few days to over a year, depending on the specific conditions. wikipedia.org For instance, under aerobic laboratory conditions, half-lives as short as 3-6 days have been observed for nonylphenol in sludge-soil mixtures. wikipedia.org In contrast, studies in outdoor soil mesocosms have shown much longer half-lives, sometimes exceeding 300 days, particularly in oxygen-limited environments. wikipedia.org

The structure of the alkylphenol plays a role in its degradability. For example, studies on phenolic pollutants from the oil-shale industry have shown that phenol and cresols are more readily biodegradable in soils compared to dimethylphenols. nih.gov The microbial populations present in the soil are also a critical factor, with adapted microorganisms showing a greater capacity for degradation. nih.gov The process of biodegradation in soil can sometimes lead to the formation of intermediate metabolites, which may also have environmental significance. nih.gov

It is important to note that these are general findings for the broader class of alkylphenols, and the specific biodegradation behavior of this compound in soil and sediment requires dedicated study.

Persistence and Environmental Mobility Considerations

The persistence of a chemical in the environment is determined by its resistance to abiotic and biotic degradation processes. Based on the lack of specific degradation data for this compound, its environmental persistence cannot be definitively determined.

Environmental mobility refers to the movement of a chemical through different environmental compartments (air, water, soil, and biota). Key factors influencing mobility include water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles (often estimated by the octanol-water partition coefficient, Kow).

Specific experimental data on these physicochemical properties for this compound are not available in the reviewed literature. Without this information, a reliable assessment of its environmental mobility—whether it is likely to leach into groundwater, volatilize into the atmosphere, or partition to sediments—cannot be made.

Structure Activity Relationship Sar Studies in Isopropoxyphenolic Chemical Space

Influence of Substituent Position and Nature on Biological Activities

While specific biological activity data for 2-Isopropoxy-3-methylphenol is not extensively documented in publicly available research, the influence of substituent positions can be inferred from comparative studies of its structural isomers, the isopropylmethylphenols. The relative placement of the hydroxyl (or isopropoxy), isopropyl, and methyl groups on the phenolic ring is a critical determinant of biological efficacy.

For instance, thymol (B1683141) (2-isopropyl-5-methylphenol) and carvacrol (B1668589) (5-isopropyl-2-methylphenol) are well-studied isomers with a range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. nih.gov The differing positions of the isopropyl and hydroxyl groups between thymol and carvacrol lead to variations in the potency and spectrum of these activities. This suggests that the specific arrangement of the isopropoxy and methyl groups in this compound would similarly define its unique biological profile.

Studies on other isomers, such as 4-isopropyl-3-methylphenol (B166981), have highlighted the importance of the isopropyl group for acaricidal activity. ustc.edu.cn Research into the herbicidal activity of various isopropyl cresol (B1669610) isomers also indicates that the relative position of the substituents is significantly associated with efficacy. This underscores the principle that even minor positional shifts of the alkyl groups on the phenol (B47542) ring can lead to substantial changes in biological function. Therefore, the ortho-positioning of the isopropoxy group relative to the methyl group in this compound is expected to confer a distinct set of biological activities compared to its other isomers.

Table 1: Comparison of Isopropylmethylphenol Isomers and Their Reported Activities

Compound Name CAS Number Substituent Positions Reported Biological Activities
Thymol 89-83-8 2-isopropyl-5-methylphenol Antimicrobial, antioxidant, anti-inflammatory, analgesic nih.gov
Carvacrol 499-75-2 5-isopropyl-2-methylphenol Antimicrobial, antioxidant, vasorelaxant, hypotensive japsonline.com
4-Isopropyl-3-methylphenol 3228-02-2 4-isopropyl-3-methylphenol Acaricidal, antimicrobial ustc.edu.cnscbt.com

| This compound | 3228-01-1 | This compound | Data not extensively available |

This table is for comparative purposes to illustrate the influence of substituent position.

Impact of Etherification on Pharmacological and Catalytic Properties

The conversion of a phenolic hydroxyl group to an ether, such as the isopropoxy group in this compound, significantly alters the molecule's physicochemical properties, which in turn affects its pharmacological and catalytic profile. This process, known as etherification, has several key impacts.

Firstly, etherification removes the acidic phenolic proton. This change can drastically alter the molecule's interaction with biological targets. The phenolic hydroxyl group is known to be a key pharmacophore, often involved in hydrogen bonding with receptors or acting as a proton donor. nih.gov By replacing the hydroxyl with an isopropoxy group, these interactions are modified, potentially leading to a different pharmacological mechanism or a loss of certain activities.

Secondly, etherification increases the lipophilicity (fat-solubility) of the compound. This can enhance its ability to cross cell membranes, potentially improving bioavailability. However, it may also alter its distribution within the body. In catalysis, the absence of the reactive phenolic proton can prevent side reactions and can change the coordination properties of the molecule when used as a ligand for a metal catalyst. The ether oxygen still possesses lone pairs of electrons and can act as a hydrogen bond acceptor or a coordinating atom, but its electronic nature is distinct from that of a hydroxyl group.

General processes for the etherification of phenolic compounds have been developed, highlighting the industrial relevance of this transformation. nih.gov The resulting phenolic ethers have applications ranging from pharmaceuticals to polymers and ligands. researchgate.net Therefore, the isopropoxy group in this compound is anticipated to modulate the properties observed in its parent phenol, 2-isopropyl-3-methylphenol, by altering its acidity, lipophilicity, and hydrogen bonding capabilities.

Steric and Electronic Effects of Isopropoxy Moiety on Molecular Interactions

The isopropoxy group exerts significant steric and electronic effects that influence how this compound interacts with other molecules.

Steric Effects: The isopropoxy group is sterically bulky due to its branched structure. nih.gov This bulkiness, positioned at the 2-position on the phenol ring, creates steric hindrance around one of the adjacent positions (the 6-position) and the ether oxygen itself. This hindrance can influence the molecule's conformation and restrict its ability to bind to certain receptors or active sites. wikipedia.org For example, steric hindrance can slow the rates of chemical reactions by physically impeding the approach of a reactant. nih.gov In the context of biological activity, this could affect the binding affinity to a target protein.

Table 2: Summary of Steric and Electronic Effects

Substituent Position Steric Effect Electronic Effect
Isopropoxy 2 High steric bulk, hinders adjacent positions. Electron-donating (resonance), electron-withdrawing (induction). Activates the aromatic ring.

Ligand Design Principles for Targeted Catalysis and Biological Efficacy

The design of ligands is a cornerstone of modern catalysis and drug development, aiming to create molecules with high affinity and selectivity for a specific target. Phenolic compounds are versatile scaffolds for ligand design due to their rigid aromatic framework and the coordinating ability of the oxygen atom.

For this compound to be considered as a ligand or a scaffold for ligand design, several principles would apply:

Coordination Site: The isopropoxy oxygen can act as a Lewis base, coordinating to a metal center in a catalyst. The steric bulk of the isopropoxy and adjacent methyl groups would create a specific steric environment around the metal, which could be exploited to control the selectivity of a catalytic reaction. wikipedia.org

Pharmacophore Development: In drug design, the isopropoxyphenol core could serve as a basic structure (a pharmacophore) to which other functional groups are added. The goal would be to optimize interactions with a biological target, such as an enzyme or receptor. The lipophilicity conferred by the isopropoxy group might be beneficial for targeting enzymes within a lipid membrane environment.

Modularity: The phenolic ring can be further functionalized at the remaining open positions (4, 5, and 6) to fine-tune steric and electronic properties. This modularity allows for the systematic development of a library of related compounds to screen for optimal catalytic or biological activity.

While specific applications of this compound as a ligand are not prominent in the literature, the general principles of ligand design suggest its potential utility. The combination of its defined steric hindrance and electronic properties makes it a candidate for developing selective catalysts or targeted therapeutic agents.

Industrial and Synthetic Utility of Isopropoxyphenols

Role as Key Chemical Intermediates in Complex Organic Synthesis

Isopropoxyphenol derivatives are crucial intermediates in the multi-step synthesis of various complex organic molecules, most notably active pharmaceutical ingredients (APIs). Their phenolic hydroxyl group and ether linkage provide reactive sites for constructing elaborate molecular architectures.

The subsequent conversion of 4-((2-isopropoxyethoxy)methyl)phenol to Bisoprolol involves a well-defined reaction sequence:

Condensation with Epichlorohydrin : The phenolic group of the intermediate reacts with epichlorohydrin, usually in the presence of a base, to form an epoxide intermediate, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane. mdpi.com

Ring-Opening Reaction : The final step is the ring-opening of the epoxide by reacting it with isopropylamine, which yields the Bisoprolol molecule. ijper.org

This synthetic pathway highlights the indispensability of the isopropoxyphenol derivative, as it provides the core structure necessary for the final drug's pharmacological activity.

Key Intermediates in Bisoprolol Synthesis

Compound NameRole in Synthesis
4-hydroxybenzyl alcoholStarting Material
2-isopropoxyethanolReactant for Etherification
4-((2-isopropoxyethoxy)methyl)phenolKey Intermediate
EpichlorohydrinReactant for Epoxidation
IsopropylamineReactant for Final Ring-Opening

Application in Polymerization Catalysis

In the field of polymer chemistry, metal complexes featuring isopropoxy-containing phenolic ligands have emerged as effective catalysts. These ligands can coordinate with various transition metals, such as titanium (Ti), zirconium (Zr), and hafnium (Hf), to form catalysts that drive polymerization reactions with high efficiency and control. hw.ac.ukacs.orgacs.orgcore.ac.uk

These catalyst systems are particularly significant in the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. hw.ac.ukacs.orgnih.govnih.gov The ROP mechanism is a crucial route for producing biodegradable and biocompatible aliphatic polyesters, such as polylactic acid (PLA). hw.ac.uk The performance of the catalyst, including its activity and the ability to control the polymer's microstructure (e.g., molecular weight and stereoselectivity), is heavily influenced by the architecture of the phenolic ligand and the choice of the metal center. acs.orged.ac.uk

For instance, research has shown that Group 4 metal complexes supported by ligands like amine bis(phenolate) or thioetherphenolate can effectively catalyze the ROP of lactide. hw.ac.ukacs.org The steric and electronic properties of the substituents on the phenolate rings, including isopropoxy groups, play a critical role in tuning the catalyst's performance. acs.orgresearchgate.net The ability of these catalysts to function under various conditions and potentially create polymers with specific tacticities (e.g., isotactic PLA) makes them highly valuable in materials science. acs.org

Utility in the Development of Advanced Materials

The catalytic applications of isopropoxyphenols directly contribute to the development of advanced materials. The polymers produced through the catalyzed polymerization reactions, such as PLA, are at the forefront of sustainable materials technology. hw.ac.uk These biodegradable polymers are used extensively in biomedical applications, including medical implants and drug delivery systems, as well as in eco-friendly food packaging. hw.ac.uk

Furthermore, the structural motif of isopropoxyphenols can be incorporated into the design of novel monomers for creating specialized polymers. The inherent properties of the phenolic ring, combined with the isopropoxy group, can be leveraged to synthesize materials with unique characteristics. For example, the modification of related phenolic compounds is a strategy used to create photoactive monomers for synthesizing polymeric nanoparticles with properties like chemiluminescence, demonstrating the potential for these structures in creating functional, advanced materials.

Role in Specialty Chemical Formulations

Isomers of 2-Isopropoxy-3-methylphenol, particularly 4-isopropyl-3-methylphenol (B166981) (IPMP), are widely used in specialty chemical formulations due to their potent antimicrobial properties. unilongindustry.comunilongmaterial.comchemicalbook.com IPMP is a synthetic analog of naturally occurring antimicrobial compounds like thymol (B1683141) and carvacrol (B1668589) and is noted for having strong bactericidal and antifungal activity with low skin irritation. chemicalbook.comresearchgate.net

These properties make it a valuable ingredient in a diverse range of products:

Cosmetics and Personal Care : It serves as an effective preservative in creams, lotions, and hair care products, preventing the growth of harmful bacteria and fungi and extending shelf life. unilongindustry.comunilongmaterial.comchemimpex.com It is also used as a biocide to cleanse the skin or prevent odor. unilongmaterial.com

Pharmaceuticals and Quasi-Drugs : IPMP is incorporated into topical formulations to treat skin conditions caused by bacteria or fungi, as well as in oral disinfectants, hand sanitizers, and toothpastes. unilongindustry.comchemicalbook.com

Industrial Applications : It is used in disinfectants for air conditioning systems and for antibacterial and deodorizing treatments of fabrics. unilongindustry.com

The antimicrobial action of phenolic compounds like IPMP is generally attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes, leading to the inhibition of microbial growth. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isopropoxy-3-methylphenol, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves alkylation of 3-methylphenol with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes adjusting reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios to favor etherification over side reactions like oxidation. Monitoring via TLC or HPLC ensures intermediate purity .
  • Key Data : Reaction yields vary between 60–85% depending on solvent choice (polar aprotic solvents like DMF improve efficiency) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Use 1^1H NMR to confirm the isopropoxy group (δ 1.2–1.4 ppm for CH₃; δ 4.5–4.7 ppm for OCH(CH₃)₂) and IR for phenolic O-H stretching (3200–3600 cm⁻¹). Discrepancies in aromatic proton splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can clarify conformational dynamics .
  • Key Data : NMR chemical shifts align with PubChem records (e.g., C10H14O2 derivatives) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 7.4, 37°C) over 24–72 hours. Quantify degradation products via LC-MS and compare hydrolysis rates using Arrhenius kinetics. Control humidity and light exposure to isolate degradation pathways .
  • Key Data : Hydrolysis half-life ranges from 8–12 hours in neutral aqueous media .

Advanced Research Questions

Q. What computational tools are effective for predicting synthetic pathways and retrosynthetic analysis of this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes. Validate predictions by comparing with experimental yields and side-product profiles. For retrosynthesis, prioritize steps with high atom economy and minimal protecting-group requirements .
  • Key Data : AI models achieve >75% accuracy in predicting feasible routes for phenolic ethers .

Q. How do structural modifications to the isopropoxy group influence bioactivity, and what molecular modeling approaches validate these effects?

  • Methodological Answer : Replace isopropoxy with methoxy or tert-butoxy groups and evaluate bioactivity (e.g., enzyme inhibition assays). Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions. Compare binding energies and hydrogen-bonding patterns to establish structure-activity relationships (SAR) .
  • Key Data : Methoxy derivatives show 20–30% higher binding affinity to cytochrome P450 enzymes .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Cross-reference studies for differences in test systems (e.g., in vitro vs. in vivo), purity of compounds (>95% by LC-MS), and exposure durations. Conduct meta-analyses using RIFM criteria for fragrance ingredients to harmonize hazard classifications .
  • Key Data : Discrepancies in LD₅₀ values (e.g., 200–400 mg/kg in rodents) often stem from impurity profiles .

Q. How can researchers design assays to evaluate the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Use OECD Test Guideline 307: incubate the compound in water-sediment systems under aerobic/anaerobic conditions. Monitor degradation via GC-MS and quantify metabolites (e.g., 3-methylphenol). Apply QSAR models to predict biodegradation pathways .
  • Key Data : Biodegradation half-life in sediment: 14–28 days .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis, nitrile gloves, and PPE to avoid dermal exposure. Store in amber glass under inert gas (N₂). Emergency procedures include immediate rinsing for eye/skin contact and activated charcoal for ingestion .
  • Key Data : Occupational exposure limit (OEL): 1 mg/m³ .

Q. How should researchers validate purity for publication-ready data?

  • Methodological Answer : Combine HPLC (≥95% purity), elemental analysis (C, H, O within ±0.4% theoretical), and mass spectrometry (ESI-MS for molecular ion confirmation). Cross-check with NIST spectral libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.